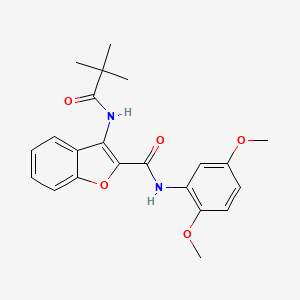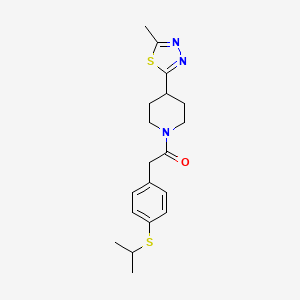
2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3OS2 and its molecular weight is 375.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Applications
Antiviral Activity : Research by Attaby et al. (2006) on the synthesis of heterocyclic compounds, including thiazole derivatives, demonstrated potential antiviral activities against HSV1 and HAV-MBB. This study exemplifies the interest in similar compounds for antiviral drug development (Attaby et al., 2006).
Antibacterial Activity : Another study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, assessing their antibacterial efficacy. The methodology and antibacterial potential noted in this research underscore the significance of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antituberculosis and Cytotoxicity Studies
Antituberculosis : The synthesis of 3-heteroarylthioquinoline derivatives, as described by Chitra et al. (2011), involved compounds with structures similar to the queried compound. These were evaluated for their antituberculosis activity, highlighting the potential application of such molecules in tuberculosis treatment (Chitra et al., 2011).
Cytotoxicity Evaluation : In the realm of cancer research, compounds including thiadiazole derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. This area of study demonstrates the compound's potential application in developing anticancer therapies (Mahmoud et al., 2021).
Antileukemic Activity
- Synthesis and Evaluation : The synthesis of novel derivatives, including those with structural similarities to the queried compound, has been investigated for their potential antileukemic activity. Studies such as the one by Vinaya et al. (2012) demonstrate the compound's relevance in exploring new treatments for leukemia (Vinaya et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-13(2)24-17-6-4-15(5-7-17)12-18(23)22-10-8-16(9-11-22)19-21-20-14(3)25-19/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIOGZNYUYFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

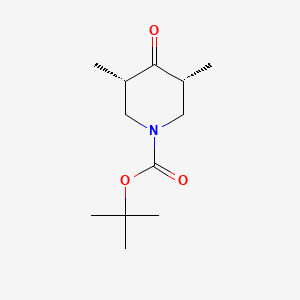
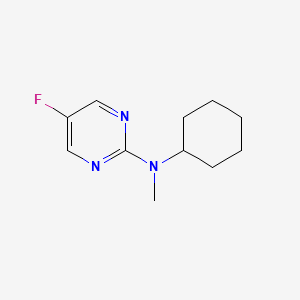
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2559962.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2559963.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559966.png)
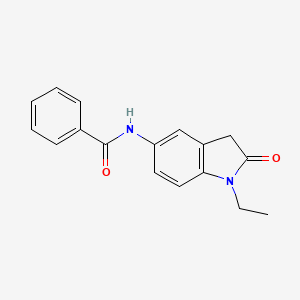
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)
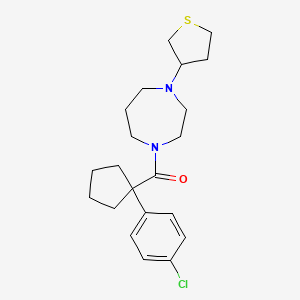
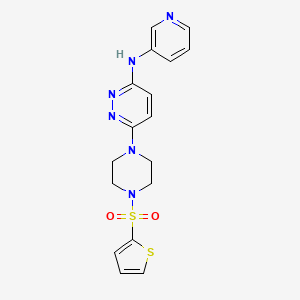
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
